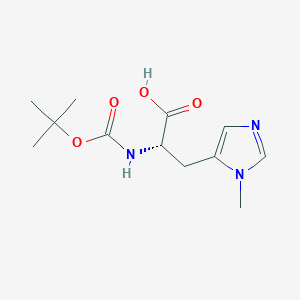

Boc-his(3-ME)-OH

Descripción general

Descripción

Boc-histidine(3-methyl)-OH, also known as N-tert-butoxycarbonyl-3-methyl-L-histidine, is a derivative of histidine, an essential amino acid. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-histidine(3-methyl)-OH typically involves the protection of the amino group of histidine with a Boc group. The process begins with the methylation of the histidine at the 3-position, followed by the introduction of the Boc group. The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of Boc-histidine(3-methyl)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques. The use of automated systems allows for precise control over reaction conditions and minimizes human error, leading to more consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Boc-histidine(3-methyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions, particularly at the nitrogen atoms, using electrophilic reagents.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Substitution: Electrophilic reagents in various organic solvents.

Major Products Formed

Deprotection: Histidine(3-methyl)-OH.

Coupling: Peptides containing Boc-histidine(3-methyl)-OH.

Substitution: Substituted histidine derivatives.

Aplicaciones Científicas De Investigación

Boc-histidine(3-methyl)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).

Biology: Employed in the study of enzyme mechanisms and protein interactions, particularly those involving histidine residues.

Medicine: Investigated for its potential therapeutic applications, including as a component in peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.

Mecanismo De Acción

The mechanism of action of Boc-histidine(3-methyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptide structures. The imidazole ring of histidine can also engage in various interactions, including metal binding and catalysis, contributing to the functionality of the resulting peptides.

Comparación Con Compuestos Similares

Similar Compounds

Boc-histidine-OH: Similar in structure but lacks the methyl group at the 3-position.

Fmoc-histidine(3-methyl)-OH: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc.

Boc-histidine(1-methyl)-OH: Methylation occurs at the 1-position instead of the 3-position.

Uniqueness

Boc-histidine(3-methyl)-OH is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions. This modification can affect the compound’s behavior in peptide synthesis and its interactions in biological systems, making it a valuable tool in various research applications.

Actividad Biológica

Boc-his(3-ME)-OH, also known as Boc-histidine(3-methyl ester)-OH, is a derivative of histidine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester at the 3-position of the histidine side chain. This article explores its biological activity, synthesis, and relevant research findings.

This compound has the molecular formula and a molecular weight of 273.30 g/mol. The structure includes a histidine backbone with a Boc group that protects the amino group, enhancing stability during peptide synthesis. The methyl ester modification can influence the compound's solubility and reactivity.

Synthesis Overview:

- Step 1: Protection of histidine using Boc anhydride.

- Step 2: Methylation at the 3-position using methyl iodide in the presence of a base such as sodium hydride.

- Step 3: Purification through chromatography to obtain this compound in high purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential applications in drug development and peptide synthesis. Key findings include:

- Antioxidant Activity: Research indicates that histidine derivatives can exhibit antioxidant properties, which may be enhanced by modifications such as methylation at the 3-position. This activity is crucial in preventing oxidative stress in biological systems .

- Enzyme Modulation: this compound has been shown to modulate enzyme activity, particularly in systems where histidine plays a catalytic role. For instance, it can influence the aggregation behavior of peptides, which is significant in understanding amyloid formation related to neurodegenerative diseases .

- Peptide Synthesis: The Boc-protected form is advantageous for solid-phase peptide synthesis (SPPS), where it demonstrates low epimerization rates compared to other protecting groups. This property is vital for maintaining the integrity and biological activity of synthesized peptides .

Case Studies

-

Study on Antioxidant Properties:

A study evaluated various histidine derivatives, including this compound, for their ability to scavenge free radicals. The results indicated that this compound exhibited significant radical scavenging activity, suggesting its potential use as an antioxidant in pharmaceutical formulations. -

Enzyme Activity Modulation:

In a recent investigation, this compound was incorporated into peptide constructs to assess its effect on enzyme kinetics. The modified peptides showed enhanced catalytic efficiency, indicating that the presence of the Boc-histidine derivative could stabilize transition states during enzymatic reactions .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other histidine derivatives:

| Compound | Antioxidant Activity | Enzyme Modulation | Stability in Synthesis |

|---|---|---|---|

| This compound | High | Significant | Excellent |

| Fmoc-His(Boc)-OH | Moderate | Moderate | Good |

| His(Trt)-OH | Low | Low | Poor |

Propiedades

IUPAC Name |

(2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZFLUIZBZNCTI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427020 | |

| Record name | BOC-HIS(3-ME)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61070-22-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61070-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BOC-HIS(3-ME)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.